phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
Overview
Description
Phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate is a useful research compound. Its molecular formula is C16H13Cl2NO3 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate is involved in various chemical syntheses and structural analyses. For instance, the addition of O-methylhydroxylamine to certain phenyl-propenone compounds results in the formation of α-aminochalcones, highlighting the compound's role in synthesizing complex organic structures (Reichel & Pritze, 1974). Similarly, the deracemization of aromatic β-hydroxy esters using immobilized whole cells yields enantiomerically pure compounds, indicating the compound's importance in enantioselective synthesis (Padhi & Chadha, 2005).
Molecular Docking and Quantum Chemical Calculations
The compound also plays a crucial role in molecular docking and quantum chemical calculations. Research shows that the molecular structure and spectroscopic data of related compounds can be obtained from density functional theory (DFT) calculations, which are essential for understanding the compound's electronic properties and biological interactions (Viji et al., 2020).
Polymer Chemistry
In polymer chemistry, trisubstituted ethylenes similar to the this compound are used to prepare copolymers with unique properties. These copolymers exhibit high glass transition temperatures, indicating their potential for advanced material applications (Kim et al., 1999).
Renewable Chemical Building Blocks
The compound's derivatives have also been explored as renewable chemical building blocks. For example, phloretic acid, a naturally occurring phenolic compound, has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, showing the potential of this compound derivatives in sustainable chemistry (Trejo-Machin et al., 2017).
Properties
IUPAC Name |
phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-7-6-12(15(18)10-13)11-21-19-9-8-16(20)22-14-4-2-1-3-5-14/h1-7,9-10H,8,11H2/b19-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSXURPPCKUID-OCKHKDLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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